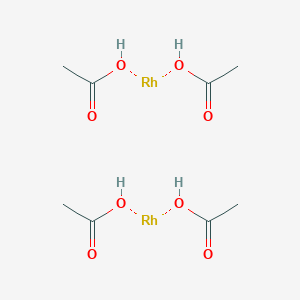
Dirhodium tetraacetate
Katalognummer B032251
Molekulargewicht: 441.99 g/mol
InChI-Schlüssel: SYBXSZMNKDOUCA-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04001321
Procedure details


A mixture of 1.72 g. of rhodium hydrous oxide (Rh[OH]3.H2O), 6 ml. of glacial acetic acid and 15 ml. of ethanol is heated under reflux for 24 hours. The reaction mixture is cooled, and the volatile components are removed by evaporation in vacuo to give the crude product. The crude product is purified by dissolving it in acetone, allowing the solvent to evaporate slowly and then filtering off the solid which precipitates.



Name
crude product
Identifiers


|
REACTION_CXSMILES
|
[Rh:1].[C:2]([OH:5])(=[O:4])[CH3:3]>C(O)C>[CH3:3][C:2]([O-:5])=[O:4].[CH3:3][C:2]([O-:5])=[O:4].[CH3:3][C:2]([O-:5])=[O:4].[CH3:3][C:2]([O-:5])=[O:4].[Rh+2:1].[Rh+2:1] |f:3.4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Rh]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of 1.72 g
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatile components are removed by evaporation in vacuo
|
Outcomes


Product
|
Name
|
crude product
|
|
Type
|
product
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
